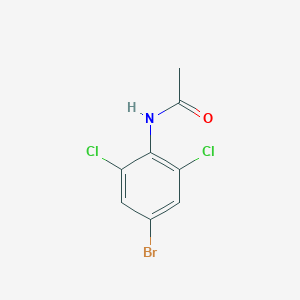

N-(4-Bromo-2,6-dichlorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis The synthesis of chloro and bromo-substituted acetamides typically involves reactions of corresponding halophenyl amines with chloroacetyl chloride or similar acylating agents. Although specific studies directly on N-(4-Bromo-2,6-dichlorophenyl)acetamide are scarce, related compounds provide insight into probable synthesis routes. For instance, the synthesis of similar chloro- and bromo-substituted acetamides suggests the use of halogenated anilines reacted with acyl chlorides in the presence of a base, under conditions that might be optimized based on substituent effects and desired yield (Ping, 2007).

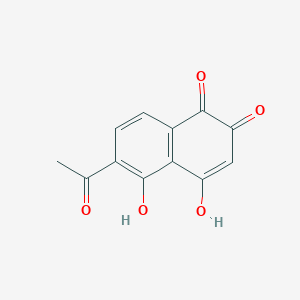

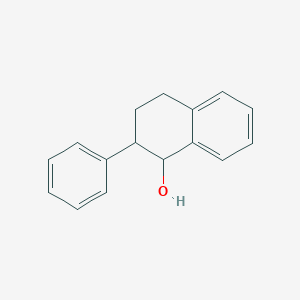

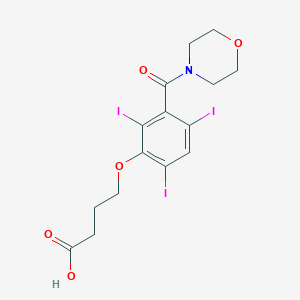

Molecular Structure Analysis Molecular structure analysis of halogenated acetamides shows that these molecules typically exhibit planarity or near-planarity between the aromatic ring and the acetamide group. This structural feature influences the molecule's physical properties and reactivity. For example, studies on closely related molecules have detailed the orientation of halophenyl rings with respect to the acetamide group, highlighting intramolecular hydrogen bonding and other non-covalent interactions that stabilize the molecular structure (Jansukra et al., 2021).

Chemical Reactions and Properties The chemical reactions of N-(4-Bromo-2,6-dichlorophenyl)acetamide would be influenced by the presence of the bromo and chloro substituents, which can undergo various substitution reactions. These substituents also affect the compound's electronic properties, making it a potential candidate for further functionalization through nucleophilic substitution reactions or via participation in coupling reactions. The acetamide moiety itself can engage in reactions typical of amides, including hydrolysis under acidic or basic conditions (Zhong-cheng & Wan-yin, 2002).

Physical Properties Analysis The physical properties of chloro- and bromo-substituted acetamides, such as melting points, boiling points, and solubility, are significantly influenced by the halogen atoms due to their size, electronegativity, and ability to form hydrogen bonds. These properties are crucial for determining the compound's suitability for various applications, including its behavior in organic synthesis and potential industrial uses (Gowda et al., 2007).

Chemical Properties Analysis The chemical properties of N-(4-Bromo-2,6-dichlorophenyl)acetamide, such as reactivity, stability, and interaction with other molecules, are dictated by the acetamide group and the halogen substituents. The electronic effects of the bromo and chloro groups, such as electron-withdrawing through the inductive effect and resonance, play a significant role in determining the compound's reactivity, especially in electrophilic and nucleophilic substitution reactions. Additionally, the compound's ability to participate in hydrogen bonding can affect its solubility and interaction with biological molecules (Choudhary et al., 2014).

Applications De Recherche Scientifique

Crystallography

- Summary of Application : N-(4-Bromo-2,6-dichlorophenyl)acetamide has been used in the study of crystal structures .

- Methods of Application : The compound was crystallized in a petroleum ether and ethyl acetate (10:1, v/v) system and dried at room temperature .

- Results : The crystal structure of N-(4-bromo-2,6-dichlorophenyl)pyrazin-2-amine was determined. The molecular structure is shown in the figure .

Pharmaceutical Intermediate

- Summary of Application : N-(4-Bromo-2,6-dichlorophenyl)acetamide is used as an intermediate in pharmaceutical manufacturing .

Synthesis of Other Compounds

- Summary of Application : N-(4-Bromo-2,6-dichlorophenyl)acetamide can be used as a starting material in the synthesis of other compounds .

- Methods of Application : A mixture of 3-((4-bromo-2,6-dichlorophenyl)amino)pyrazine-2-carbonitrile and concentrated sulfuric acid was stirred in ethanol at 80 °C for 24 h. After the reaction was completed, the crude reaction mixture was diluted with water and extracted with dichloromethane. The organic layer was dried and then concentrated to dryness under reduced pressure .

- Results : The title compound was separated by silica-gel column chromatography with an ethyl acetate-petroleum ether (10%) gradient solvent system .

Gas Phase Ion Energetics Studies

Propriétés

IUPAC Name |

N-(4-bromo-2,6-dichlorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrCl2NO/c1-4(13)12-8-6(10)2-5(9)3-7(8)11/h2-3H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEHCDVPBFIQSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1Cl)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrCl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40504658 |

Source

|

| Record name | N-(4-Bromo-2,6-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Bromo-2,6-dichlorophenyl)acetamide | |

CAS RN |

13953-09-8 |

Source

|

| Record name | N-(4-Bromo-2,6-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.